molecular formula C7H3Cl7O2 B055522 1-Oxaspiro(2.4)heptan-5-ol, 2,4,4,6,6-pentachloro-7-(dichloromethylene)- CAS No. 122022-77-9

1-Oxaspiro(2.4)heptan-5-ol, 2,4,4,6,6-pentachloro-7-(dichloromethylene)-

Cat. No. B055522
M. Wt: 367.3 g/mol
InChI Key: PHUXLMFYGOIQKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Oxaspiro(2.4)heptan-5-ol, 2,4,4,6,6-pentachloro-7-(dichloromethylene)- is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as PCP-OH and has been synthesized using various methods. The purpose of 4)heptan-5-ol, 2,4,4,6,6-pentachloro-7-(dichloromethylene)-.

Scientific Research Applications

Photoreactions and Derivatives Synthesis

Photoreactions involving compounds related to 1-Oxaspiro(2.4)heptan-5-ol have been extensively studied. For instance, the photoreactions of diketene with maleic anhydride lead to the formation of derivatives like 2-oxo-1-oxaspiro compounds (Kato, Chiba, & Tsuchiya, 1980). Such reactions highlight the potential for creating diverse chemical structures, which could be of interest in various fields of chemistry.

Cycloaddition and Chemical Transformations

The compound has been used in regioselective cycloaddition processes to obtain substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates, demonstrating its versatility in chemical transformations (Molchanov & Tran, 2013). This has implications for the synthesis of complex molecules in organic chemistry.

Pharmaceutical Applications

Notably, 1-Oxaspiro(2.4)heptan-5-ol derivatives have been explored in the development of novel antibacterial drugs. For instance, certain compounds have shown potent in vitro antibacterial activity against respiratory pathogens, demonstrating the compound's relevance in medicinal chemistry (Odagiri et al., 2013).

Polymer Science

In polymer science, derivatives of this compound have been used in the synthesis of novel polymers. For example, the polymerization of certain derivatives yields poly(oxy-1,2-phenylene-oxymethylene), showcasing its application in materials science (Kubo, Sadaka, Uno, & Itoh, 2000).

Insect Repellent Properties

Interestingly, a derivative of this compound, polyzonimine, was identified as an insect repellent in millipedes. This discovery opens up potential applications in entomology and biocontrol (Smolanoff et al., 1975).

Synthesis of Spirocyclic Compounds

The synthesis and transformation of spirocyclic compounds, such as 2-oxa-7-azaspiro[3.5]nonane, derived from 1-Oxaspiro(2.4)heptan-5-ol, have been documented, further illustrating the compound's role in advanced organic synthesis (Gurry, McArdle, & Aldabbagh, 2015).

properties

CAS RN

122022-77-9

Product Name

1-Oxaspiro(2.4)heptan-5-ol, 2,4,4,6,6-pentachloro-7-(dichloromethylene)-

Molecular Formula

C7H3Cl7O2

Molecular Weight

367.3 g/mol

IUPAC Name

2,4,4,6,6-pentachloro-7-(dichloromethylidene)-1-oxaspiro[2.4]heptan-5-ol

InChI

InChI=1S/C7H3Cl7O2/c8-2(9)1-5(4(10)16-5)7(13,14)3(15)6(1,11)12/h3-4,15H

InChI Key

PHUXLMFYGOIQKL-UHFFFAOYSA-N

SMILES

C1(C(C(=C(Cl)Cl)C2(C1(Cl)Cl)C(O2)Cl)(Cl)Cl)O

Canonical SMILES

C1(C(C(=C(Cl)Cl)C2(C1(Cl)Cl)C(O2)Cl)(Cl)Cl)O

Other CAS RN

122089-28-5

synonyms

KS 504a
KS 504b
KS-504a
KS-504

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Oxaspiro(2.4)heptan-5-ol, 2,4,4,6,6-pentachloro-7-(dichloromethylene)-
Reactant of Route 2
1-Oxaspiro(2.4)heptan-5-ol, 2,4,4,6,6-pentachloro-7-(dichloromethylene)-
Reactant of Route 3
1-Oxaspiro(2.4)heptan-5-ol, 2,4,4,6,6-pentachloro-7-(dichloromethylene)-
Reactant of Route 4
1-Oxaspiro(2.4)heptan-5-ol, 2,4,4,6,6-pentachloro-7-(dichloromethylene)-
Reactant of Route 5
1-Oxaspiro(2.4)heptan-5-ol, 2,4,4,6,6-pentachloro-7-(dichloromethylene)-
Reactant of Route 6
1-Oxaspiro(2.4)heptan-5-ol, 2,4,4,6,6-pentachloro-7-(dichloromethylene)-

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